![molecular formula C8H15NO2 B13190299 1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
1-[4-(Methylamino)oxolan-3-YL]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Methylamino)oxolan-3-YL]propan-1-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylamino)oxolan-3-YL]propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(methylamino)oxolan-3-ylmethanol with a suitable acylating agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1-[4-(Methylamino)oxolan-3-YL]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
1-[4-(Methylamino)oxolan-3-YL]propan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-[4-(Methylamino)oxolan-3-YL]propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Similar in structure but with a piperazine ring instead of a methylamino group.
1-(Methylamino)-3-(piperidin-1-yl)propan-2-ol: Contains a piperidine ring and an additional hydroxyl group.
1-[4-(Methylamino)oxolan-3-yl]prop-2-en-1-one: Similar structure with a double bond in the propanone chain.
Uniqueness
1-[4-(Methylamino)oxolan-3-YL]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylamino group and oxolan ring structure make it a versatile compound for various research applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
1-[4-(methylamino)oxolan-3-yl]propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-3-8(10)6-4-11-5-7(6)9-2/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
QBMCWJPLESTSLQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1COCC1NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


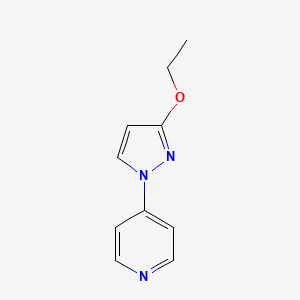
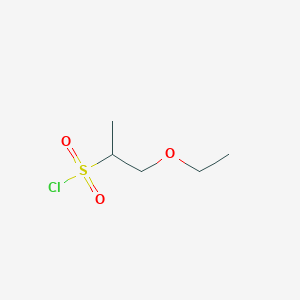
![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)

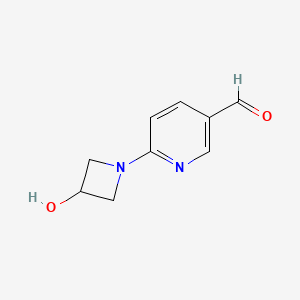

![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)



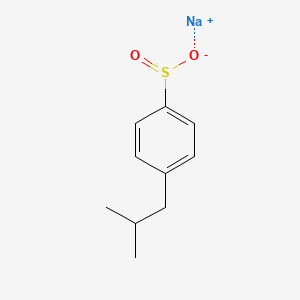
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
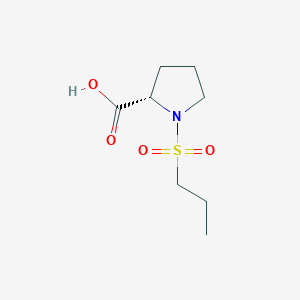
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
